molecular formula C15H14N4 B1268562 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine CAS No. 32515-07-4

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B1268562
CAS No.: 32515-07-4
M. Wt: 250.3 g/mol
InChI Key: JTJNNNCLXPPMNC-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Derivatives as Versatile Scaffolds in Medicinal Chemistry and Materials Science

The 1,2,3-triazole ring is a five-membered heterocyclic motif containing three adjacent nitrogen atoms. This structure is not found in nature, but its synthetic accessibility and remarkable stability have made it a central building block in various scientific disciplines. nih.gov In medicinal chemistry, the 1,2,3-triazole moiety is considered a valuable pharmacophore—a molecular feature responsible for a drug's biological activity. nih.govnih.gov Its utility stems from its distinct physicochemical properties, including weak basicity, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor. acs.org These characteristics allow triazole derivatives to effectively interact with biological targets like enzymes and receptors.

The triazole ring is often used as a bioisostere, mimicking the structure and function of other chemical groups such as amides, esters, or carboxylic acids within a biologically active molecule. nih.govacs.org This substitution can lead to improved metabolic stability and pharmacokinetic profiles. acs.org The versatility of the 1,2,3-triazole scaffold is demonstrated by its presence in a wide array of therapeutic agents with activities including:

Anticancer: Many triazole hybrids have been investigated as potent anticancer agents, showing cytotoxicity against various cancer cell lines. nih.govtandfonline.com

Antimicrobial: The triazole core is fundamental to several antibacterial and antifungal drugs. nih.govfrontiersin.org

Antiviral: These derivatives have shown promise in the development of antiviral therapies. frontiersin.org

Anti-inflammatory: Certain triazoles exhibit significant anti-inflammatory properties. tandfonline.comresearchgate.net

Other Therapeutic Areas: Research has also explored their use as antidiabetic, antimalarial, neuroprotective, and antitubercular agents. nih.govfrontiersin.org

Beyond medicine, 1,2,3-triazoles are integral to materials science. nih.govfrontiersin.org They are used as linkers in the construction of complex molecular architectures, including polymers and bioconjugates, due to the reliability of their formation. ekb.egrsc.org Their inherent properties also make them useful components in agrochemicals and fluorescent imaging agents. frontiersin.orgekb.eg

Historical Development and Evolution of 1,2,3-Triazole Chemistry

The chemistry of triazoles dates back to the 19th century, but the synthesis of the 1,2,3-triazole ring system was significantly advanced in the mid-20th century. frontiersin.org The foundational method for creating this scaffold is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. acs.org While groundbreaking, this thermal reaction typically requires elevated temperatures and often results in a mixture of two different regioisomers (1,4-disubstituted and 1,5-disubstituted triazoles), which complicates purification and lowers the yield of the desired product. acs.org

A revolutionary leap in 1,2,3-triazole synthesis occurred in the early 2000s with the advent of "click chemistry". acs.orgiosrjournals.org This concept, introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the quintessential click reaction. acs.org It proceeds at room temperature, often in environmentally benign solvents like water, and, crucially, it is highly regioselective, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgiosrjournals.org

This development was followed by the discovery of ruthenium-catalyzed reactions (RuAAC), which selectively yield the 1,5-disubstituted isomer. acs.org The ability to control the regioselectivity through the choice of a metal catalyst (copper for 1,4-isomers and ruthenium for 1,5-isomers) provided chemists with unprecedented control over the molecular architecture. acs.org Since then, research has continued to expand the synthetic toolbox, developing metal-free, multicomponent, and one-pot reactions to create structurally diverse and polysubstituted 1,2,3-triazoles. nih.govfrontiersin.org

Overview of Current Research Trajectories Involving 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine and Its Analogs

Current research on this compound and its analogs is primarily focused on exploiting its structural features for therapeutic applications, particularly in oncology and metabolic diseases.

One major research trajectory is the investigation of its anticancer properties . Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, in vitro experiments demonstrated a significant reduction in the viability of BT-474 breast cancer cells, with a notable increase in apoptotic cell populations at higher concentrations of the compound. The amine group at the C5 position appears critical for this activity, with its hydrogen-bonding capacity linked to an enhanced DNA damage response compared to analogs with different substituents. Furthermore, closely related trisubstituted 1,2,3-triazole analogs have been reported to induce autophagy-dependent apoptosis in breast cancer models, highlighting a key mechanism of action for this class of compounds. researchgate.net

Another significant area of research involves analogs of the target compound in the context of metabolic disorders . A series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles were designed and synthesized to act on the estrogen-related receptor γ (ERRγ), a key regulator of energy metabolism. nih.gov One promising analog was shown to directly bind to the ERRγ ligand-binding domain, enhancing its transcriptional functions. nih.gov This activity promotes mitochondrial biogenesis and the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov These findings suggest that such compounds hold therapeutic potential for the treatment of obesity and related metabolic diseases. nih.gov

The versatile scaffold of 1-benzyl-4-phenyl-1,2,3-triazole (B3045496) has also been incorporated into hybrid molecules to target infectious diseases. For example, it has been used as a building block to create new coumarin-based hybrids evaluated for antitubercular activity against multi-drug resistant strains of Mycobacterium tuberculosis. researchgate.net Similarly, structurally related 4-phenyl-1H-1,2,3-triazole scaffolds are being investigated as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

The physical and chemical properties of this compound are foundational to its research applications.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 32515-07-4
Molecular Formula C₁₅H₁₄N₄
Molecular Weight 250.30 g/mol
Melting Point 158°C
Boiling Point 479.2°C at 760 mmHg
Density 1.21 g/cm³
Data sourced from reference

The following table summarizes key research findings for the title compound and its close structural analogs.

Table 2: Selected Research Findings on 1-Benzyl-4-phenyl-1H-1,2,3-triazole Analogs

Compound/Analog ClassResearch FocusKey FindingReference
This compound AnticancerInduces apoptosis in BT-474 breast cancer cells with an IC₅₀ value of approximately 10 µM.
1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)... Anticancer (Breast Cancer)Induces autophagy-dependent apoptosis in both in vitro and in vivo models. researchgate.net
1-benzyl-4-phenyl-1H-1,2,3-triazoles Metabolic Disease (Obesity)Analogs improve transcriptional functions of ERRγ, promoting the browning of white adipose tissue. nih.gov
Coumarin-based 1,2,3-triazole hybrids AntitubercularHybrids containing the 1-benzyl-4-phenyl-1,2,3-triazole scaffold show activity against Mtb H37Rv strain. researchgate.net
4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives Antiparasitic (Chagas Disease)Analogs show potent activity against Trypanosoma cruzi. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-phenyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJNNNCLXPPMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356627
Record name 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32515-07-4
Record name 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Strategy

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier and widely adopted method for constructing the 1,2,3-triazole core. beilstein-journals.orgnih.govnih.gov This "click chemistry" reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. nih.govacs.org The reaction is lauded for its robustness, high yields, and mild reaction conditions. beilstein-journals.orgacs.org For the synthesis of a precursor to 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, benzyl (B1604629) azide and phenylacetylene (B144264) are the key starting materials.

A general procedure for the synthesis of the 1-benzyl-4-phenyl-1H-1,2,3-triazole scaffold involves reacting benzyl azide with phenylacetylene in the presence of a copper(I) catalyst. Common catalysts include copper(I) iodide (CuI) or in situ generated Cu(I) from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. acs.org The reaction is typically carried out in solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at moderate temperatures.

Optimization of Catalytic Systems and Reaction Parameters

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction parameters. A variety of copper sources can be employed to generate the active Cu(I) catalyst in situ. beilstein-journals.org The most common method involves using CuSO₄ with a reducing agent in an aqueous solution. beilstein-journals.org

A notable catalytic system involves the use of [Cu(CH₃CN)₄]PF₆ . This complex has been successfully used as a catalyst for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from phenylacetylene and benzyl azide. researchgate.net The reaction proceeds efficiently, and the product structure can be confirmed using modern spectroscopic methods like HRMS, FTIR, and NMR. researchgate.net

Ligands also play a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are effective ligands that prevent copper oxidation and enhance reaction rates, especially in aqueous and biological systems. nih.gov Other ligands such as 2,2′-Bipyridine and 1,10-phenanthroline (B135089) derivatives have also been found to be effective. nih.gov

The choice of solvent can also influence the reaction outcome. While traditional organic solvents are effective, green solvents like water, glycerol, and deep eutectic solvents (DES) are gaining prominence. consensus.appmdpi.com

Substrate Scope and Functional Group Tolerance in Click Chemistry

A significant advantage of the CuAAC reaction is its exceptionally broad substrate scope and high tolerance for a wide array of functional groups. beilstein-journals.orgnih.gov The reaction is largely unaffected by the electronic and steric properties of the substituents on both the azide and the alkyne. nih.gov This allows for the direct incorporation of diverse functionalities, including sugars, fluorophores, peptides, and various heterocyclic motifs, without the need for extensive protecting group strategies. nih.govmdpi.com

Primary, secondary, and tertiary azides, as well as aliphatic, aromatic, and heteroaromatic azides, generally react well with a variety of terminal alkynes. nih.gov This versatility makes CuAAC a powerful tool for creating complex molecular architectures and for applications in bioconjugation, medicinal chemistry, and materials science. nih.govnih.gov The reaction's orthogonality to many other chemical transformations further enhances its utility. acs.org

Reactant TypeFunctionality ToleratedReference
AzidesPrimary, secondary, tertiary alkyl, aryl, heteroaryl nih.gov
AlkynesTerminal alkynes with various substituents nih.gov
Functional GroupsAlcohols, ethers, esters, amides, halides, nitriles, sugars, peptides nih.govmdpi.com

Green Chemistry Approaches in 1,2,3-Triazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for 1,2,3-triazoles, aligning with the principles of green chemistry. nih.govrsc.org These approaches focus on using non-toxic solvents, minimizing waste, and reducing energy consumption. nih.govtandfonline.com

Water has emerged as a highly effective and sustainable solvent for CuAAC reactions. consensus.app Visible-light-promoted CuAAC methods in water allow for mild reaction conditions and the potential for catalyst and solvent recycling. consensus.app Glycerol is another green solvent that has been successfully used for the one-pot, three-component synthesis of 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide. consensus.appmdpi.com

Buchwald–Hartwig Cross-Coupling Reactions for Functionalization

While CuAAC is excellent for forming the triazole ring, the Buchwald-Hartwig amination is a powerful method for the subsequent functionalization of the triazole core, particularly for introducing amino substituents. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction has become a vital tool for forming C-N bonds. youtube.com

Amination of 5-Halo-1,2,3-triazole Precursors with (Het)Aryl Halides

An efficient pathway to synthesize 5-amino-1,2,3-triazole derivatives involves the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides or amines, respectively. mdpi.comnih.gov This method provides a direct route to novel 5-(het)arylamino-1,2,3-triazole structures. mdpi.com Although the coupling of heteroaromatic amines can be challenging, often requiring careful optimization of reaction conditions, recent advancements have made this transformation more accessible. mdpi.com

The reaction typically involves a palladium precatalyst, a suitable ligand, a base, and a solvent. For instance, coupling a 5-amino-1,2,3-triazole with an aryl bromide would yield the corresponding N-aryl-5-amino-1,2,3-triazole. researchgate.net

ReactantsProductCatalyst SystemReference
5-Amino-1,2,3-triazole + (Het)Aryl Halide5-(Het)arylamino-1,2,3-triazolePd-NHC complex, Base mdpi.comresearchgate.net
5-Halo-1,2,3-triazole + (Het)Aryl Amine5-(Het)arylamino-1,2,3-triazolePd-NHC complex, Base mdpi.comresearchgate.net

Role of Palladium Complexes and Expanded-Ring N-Heterocyclic Carbene Ligands in Catalysis

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and the supporting ligand. N-Heterocyclic Carbenes (NHCs) have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions due to their strong electron-donating ability and steric bulk, which stabilizes the palladium center. acs.org

For the amination of 5-halo-1,2,3-triazoles, palladium complexes bearing expanded-ring N-heterocyclic carbene ligands have proven to be particularly effective. mdpi.com For example, the palladium complex [(THP-Dipp)Pd(cinn)Cl] has been identified as a highly active catalyst for this transformation, affording the desired 5-(het)arylamino-1,2,3-triazoles in high yields. mdpi.comresearchgate.net The use of bulky NHC ligands can also enable the selective arylation of the amino group in challenging substrates like C-amino-1,2,4-triazoles. rsc.org The development of well-defined Pd-NHC precatalysts has significantly broadened the scope and efficiency of the amination of (hetero)aryl electrophiles. acs.org

One-Pot Multicomponent Reactions in Triazole Synthesis

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This strategy is exceptionally efficient for generating libraries of structurally diverse compounds, such as 1,2,3-triazoles, by simplifying synthetic procedures and minimizing purification steps. orientjchem.orgacs.org

A sophisticated one-pot approach allows for the synthesis of N-acyl-1,2,3-triazole derivatives from readily available precursors. In this methodology, key reactive intermediates are generated in situ. For instance, benzyl azide can be formed from benzyl halides and sodium azide, while copper(I) phenylethyne, the active catalytic species, is produced from the reaction of phenylacetylene with a copper(I) salt. mdpi.comresearchgate.net

The reaction proceeds by combining an acid chloride, such as o-azidobenzoyl chloride, with the in situ-generated benzyl azide and copper(I) phenylethyne. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) occurs between the benzyl azide and the copper acetylide, leading to the formation of the 1-benzyl-4-phenyl-1H-1,2,3-triazole core. The amine functionality of a triazole can then react with the acid chloride to yield a stable amide derivative. This approach highlights the versatility of MCRs in creating highly functionalized triazoles.

ComponentRoleExample
Acid Chloride Acylating Agento-Azidobenzoyl Chloride nih.gov
Azide Source 1,3-Dipole PrecursorBenzyl Bromide + Sodium Azide orientjchem.org
Alkyne Source DipolarophilePhenylacetylene mdpi.com
Catalyst Activates AlkyneCopper(I) Iodide (CuI) orientjchem.org

The creation of complex, fused polyheterocyclic systems can be achieved by coupling multicomponent reactions with subsequent intramolecular cycloadditions. magtech.com.cn A powerful example is the sequential Ugi/Diels-Alder tandem reaction. magtech.com.cnresearchgate.net The Ugi four-component condensation (Ugi-4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a complex acyclic intermediate. researchgate.net

By carefully selecting the starting materials, the Ugi product can be designed to contain both a diene and a dienophile moiety, setting the stage for a subsequent intramolecular Diels-Alder reaction. beilstein-journals.org For instance, using 3-(furan-2-yl)acrylaldehyde as the aldehyde component introduces a diene system into the Ugi adduct. beilstein-journals.org This adduct can then undergo spontaneous [4+2] cycloaddition to form complex fused ring systems like furo[2,3-f]isoindoles. beilstein-journals.org

In an "Aza Diels-Alder" variation, the dienophile is a C=N or N=N bond, leading to the formation of nitrogen-containing heterocyclic rings. This strategy provides a highly efficient pathway to novel polyheterocyclic scaffolds that would be difficult to access through traditional linear syntheses. magtech.com.cn

Ugi ComponentFunctionPotential Functionality for Diels-Alder
Aldehyde Carbonyl ComponentCan contain a diene (e.g., vinylfuran) beilstein-journals.orgnih.gov
Amine Amine ComponentCan contain a dienophile (e.g., allylamine)
Carboxylic Acid Acid ComponentCan contain a dienophile (e.g., maleic acid) beilstein-journals.org
Isocyanide Isocyanide ComponentCan be functionalized to influence reactivity

Domino Reactions Involving Phenylacetylene, Organic Azides, and Dialkyl Phosphites

Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, provide an elegant route to complex molecules. A notable example is the copper(I)-catalyzed domino reaction of phenylacetylene, organic azides, and dialkyl phosphites to produce novel 1,2,3-triazol-5-yl-phosphonates. researchgate.net

This three-component process was optimized for the synthesis of dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate. researchgate.net The reaction involves the initial formation of the 1,2,3-triazole ring followed by the introduction of the phosphonate (B1237965) group at the C5 position. Research has identified the optimal conditions for this transformation, demonstrating the precise control required for such complex reactions. researchgate.net

ParameterOptimized Condition
Catalyst Copper(I) Chloride (CuCl) (10 mol%)
Base Triethylamine (TEA) (2 equiv.)
Solvent Acetonitrile (MeCN)
Stoichiometry Benzyl Azide (1.1 equiv.), Dibutyl Phosphite (2 equiv.)
Atmosphere Continuous Air Bubbling
Temperature Room Temperature
Time 8 hours
Table based on data for the synthesis of dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate. researchgate.net

Mechanistic Insights into Triazole Formation Reactions

The most prevalent mechanism for the formation of 1,4-disubstituted 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netorientjchem.org This reaction is the cornerstone of "click chemistry" due to its high reliability and specificity. researchgate.net The catalytic cycle is generally understood to proceed through several key steps:

Copper Acetylide Formation: The reaction initiates with the formation of a copper(I) acetylide intermediate from a terminal alkyne (e.g., phenylacetylene) and a Cu(I) salt. orientjchem.orgnih.gov

Coordination and Cycloaddition: An organic azide (e.g., benzyl azide) coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered cupracycle intermediate. orientjchem.org

Ring Contraction: The six-membered ring intermediate is unstable and undergoes ring contraction to form a more stable five-membered copper triazolide intermediate. orientjchem.org

Protonolysis: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. orientjchem.org

While this is the widely accepted pathway, alternative mechanisms have been proposed depending on the specific reactants and conditions. For example, reactions utilizing cesium carbonate in DMSO for the synthesis of functionalized triazoles from β-carbonyl phosphonates are proposed to proceed via a cesium-chelated Z-enolate intermediate. nih.govacs.org Furthermore, catalysts based on other metals like ruthenium can alter the regioselectivity to favor the formation of 1,5-disubstituted triazoles. acs.org

Comprehensive Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Detailed experimental ¹H NMR data for 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine are not available in the reviewed scientific literature. This technique would typically be used to identify the chemical environment of all protons in the molecule, including distinct signals for the benzyl (B1604629), phenyl, and amine groups, providing key insights into the molecular structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Experimental 2D NMR data (COSY, HSQC, HMBC) for this compound are not present in the available research. These sophisticated techniques are vital for establishing the connectivity between protons (COSY), directly linking protons to the carbons they are attached to (HSQC), and identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC), thereby unambiguously confirming the complex molecular assembly.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate (B1237965) Derivatives

While data for the parent amine compound is scarce, spectroscopic analysis has been performed on its phosphonate derivatives. The synthesis of various 1,2,3-triazol-5-yl-phosphonates, including dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate, has been optimized and characterized. semanticscholar.orgnih.gov ³¹P NMR spectroscopy is a direct method for identifying phosphorus-containing functional groups.

In a study focused on the synthesis of novel 1,2,3-triazol-5-yl-phosphonates, the dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate derivative was successfully synthesized and characterized. semanticscholar.orgnih.gov The ³¹P NMR spectrum for this compound provides direct evidence of the phosphonate group.

Interactive Data Table: ³¹P NMR Chemical Shift for Dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate
CompoundChemical Shift (δ) in ppm
Dibutyl (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate13.59

This single peak at 13.59 ppm is characteristic of a phosphonate ester, confirming the successful functionalization at the 5-position of the triazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound could not be found in the reviewed scientific literature. IR spectroscopy is typically used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which would reveal characteristic vibrational frequencies for the N-H bonds of the amine, C-H bonds of the aromatic rings, and the N=N bond of the triazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound is available in the surveyed literature. This technique is essential for determining the precise molecular weight and elemental formula of a compound. Analysis of the fragmentation patterns observed in the mass spectrum would further serve to confirm the structure of the benzyl and phenyl moieties attached to the triazole core.

An article on the chemical compound “this compound” focusing on its comprehensive molecular structure elucidation and spectroscopic characterization as requested cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific X-ray crystallography or detailed spectroscopic data for this particular compound.

The instructions specified that the article must strictly adhere to the provided outline and focus solely on "this compound". Without experimental data from techniques such as X-ray crystallography, which is essential for determining the definitive solid-state molecular geometry and crystal packing, section 3.4 of the requested article cannot be completed. Similarly, the absence of detailed experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and corresponding theoretical predictions prevents the creation of content for section 3.5, which requires a correlative analysis of these findings.

Information on related compounds, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, is available but falls outside the strict scope of the user's request. Therefore, to maintain the integrity and accuracy of the response and to adhere to the explicit instructions provided, the article cannot be written.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density rather than the complex many-electron wavefunction.

For 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's shape and steric properties. In related triazole structures, DFT has been successfully used to correlate calculated geometries with experimental data obtained from X-ray crystallography. For instance, studies on similar triazole derivatives have shown a high degree of correlation between the calculated and experimental values, validating the accuracy of the theoretical approach.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure

Frontier Molecular Orbital (FMO) theory is pivotal for describing the electronic and optical properties of a molecule, as well as its chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. The visualization of HOMO and LUMO surfaces would show that the electron density is typically distributed across the triazole ring and the phenyl substituents.

Table 1: Hypothetical Frontier Molecular Orbital Properties

PropertyPredicted ValueSignificance
HOMO Energy~ -6.0 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 eVChemical stability and reactivity

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Prediction and Comparison of Vibrational Frequencies with Experimental FT-IR Data

Theoretical vibrational analysis is a powerful method for interpreting and assigning the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities using DFT, each peak in the experimental spectrum can be attributed to a specific molecular motion, such as stretching, bending, or wagging of chemical bonds.

For this compound, a theoretical vibrational spectrum would be generated. This would allow for the assignment of characteristic peaks, such as the N-H stretching of the amine group, C-H stretching of the aromatic rings, N=N stretching of the triazole ring, and various bending and out-of-plane vibrations. Comparing the calculated frequencies with experimental FT-IR data, often with the use of a scaling factor to account for approximations in the theoretical model, provides a detailed confirmation of the compound's structure. In studies of other 5-aminotriazoles, this comparative approach has been essential for confirming their synthesis and structural integrity.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)~3400-3500Not AvailableSymmetric/Asymmetric Stretching
C-H (Aromatic)~3000-3100Not AvailableStretching
C=C (Aromatic)~1450-1600Not AvailableStretching
N=N (Triazole)~1200-1300Not AvailableStretching
C-N~1100-1200Not AvailableStretching

Note: The predicted wavenumbers are based on typical ranges for these functional groups in similar molecules. Experimental data for this compound is not available in the reviewed literature.

Exploration of Molecular Interactions and Supramolecular Assembly in Crystalline Phases

The study of how molecules arrange themselves in a solid-state crystal is crucial for understanding a material's physical properties. This arrangement, known as supramolecular assembly, is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, the presence of the amine group and the aromatic rings suggests a rich variety of intermolecular interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. Additionally, the phenyl and benzyl (B1604629) groups can participate in π-π stacking interactions.

Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together. While a crystal structure for this compound is not available in the surveyed literature, studies on analogous compounds have demonstrated the importance of N-H···N hydrogen bonds and π-π stacking in forming complex supramolecular architectures.

Reactivity Profiles and Chemical Transformations

Derivatization at the Amine Functional Group

The exocyclic amine at the C5 position is a key handle for synthetic modification, allowing for the introduction of a wide range of substituents through various chemical reactions. This amine group imparts enamine-like characteristics to the molecule, influencing its reactivity in condensation and substitution reactions. semanticscholar.orgresearchgate.net

A significant transformation involving the amine group is its arylation or hetarylation through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination protocol has been successfully applied to couple 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine with various aryl and heteroaryl halides. nih.gov This method provides a robust and efficient route to a library of N-substituted derivatives.

The reaction typically involves a palladium catalyst, such as (THP-Dipp)Pd(methallyl)Cl, and a base like sodium tert-butoxide (NaOtBu), carried out in a suitable solvent such as 1,4-dioxane (B91453) at elevated temperatures. nih.gov This transformation has been shown to proceed with high yields, demonstrating its utility in generating molecular diversity from the parent amine. For example, the reaction with 1-bromo-4-methylbenzene yields the corresponding N-(p-tolyl)amino derivative in 97% yield. nih.gov Similarly, coupling with heteroaryl chlorides like 3-chloropyridine (B48278) and 4,6-dichloropyrimidine (B16783) proceeds efficiently. nih.gov

Aryl/Hetaryl HalideProductYield (%)Reference
1-Bromo-4-methylbenzene1-Benzyl-4-phenyl-N-(p-tolyl)-1H-1,2,3-triazol-5-amine97 nih.gov
3-BromopyridineN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine>99 nih.gov
3-ChloropyridineN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine97 nih.gov
1-Bromo-4-fluoro-2-methylbenzeneN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-4-fluoro-2-methylaniline>99 nih.gov
4,6-DichloropyrimidineN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-6-chloropyrimidin-4-amine61 nih.gov

Beyond N-arylation, the primary amine of this compound can undergo other common amine-based modifications, such as acylation and sulfonylation. However, these reactions can be complicated by the inherent reactivity of the triazole ring itself. nih.gov The presence of multiple nitrogen atoms raises the possibility of competing reactions at the ring nitrogens, a challenge rooted in the annular tautomerism exhibited by aminotriazole systems. nih.gov

Functionalization of the Triazole Ring System

Direct functionalization of the 1,2,3-triazole ring in a substituted system like this compound is less straightforward than derivatizing its substituents. The triazole ring is an electron-rich aromatic system, but the C5 position is already substituted with the amine group. The remaining C4-H bond has been replaced by a phenyl group in this specific compound.

However, the 1,2,3-triazole moiety is known to act as a directing group in metal-catalyzed C-H activation reactions. wvu.edursc.org This capability allows for the selective functionalization of adjacent C-H bonds, for instance, at the ortho position of the phenyl or benzyl (B1604629) substituents. wvu.edu Palladium-catalyzed C-H olefination is one such reaction where the triazole ring can direct the introduction of an alkene group, highlighting the unique reactivity imparted by the triazole core. wvu.edu General reactions applicable to the triazole ring include oxidation to form N-oxides.

Regioselectivity and Stereoselectivity in Reactions Involving the Triazole Moiety

Regioselectivity is a critical consideration in the reactions of this compound.

At the Amine Group : In cross-coupling reactions, the functionalization occurs selectively at the exocyclic amine rather than the ring nitrogens, which is a testament to the specific catalytic systems employed, such as the Buchwald-Hartwig setup. nih.gov

Competing Nucleophilicity : For reactions like acylation, there is a significant challenge in achieving regioselectivity. The nucleophilicity of the ring nitrogens (N1, N2) can compete with the exocyclic amine, potentially leading to a mixture of acylated products. nih.gov This phenomenon is attributed to the presence of different annular tautomers in solution. nih.gov

As a Directing Group : When the triazole ring itself acts as a directing group for C-H activation, it provides high regioselectivity for functionalizing its substituents. rsc.org For example, it can direct reactions specifically to the ortho-position of an attached aryl ring. wvu.edu

There is limited information available in the reviewed literature regarding stereoselectivity in reactions involving this specific triazole moiety.

Reaction Mechanism Studies and Kinetics of Derivatization

The mechanism for the derivatization of the amine group via Buchwald-Hartwig amination follows a well-established palladium catalytic cycle. This cycle involves the oxidative addition of the (het)aryl halide to the Pd(0) catalyst, followed by coordination of the aminotriazole, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

While specific kinetic data for the derivatization of this compound is not widely reported, kinetic investigations on related carboxylate-assisted C–H activation reactions have helped to formulate plausible mechanisms for such transformations. acs.org The precise rates and mechanistic nuances are dependent on the specific substrates, catalyst, ligands, and reaction conditions used. The electronic nature of the triazole ring and its substituents significantly influences the reaction kinetics. The enamine-like character of the starting material may affect its nucleophilicity and, consequently, the rate of coupling. semanticscholar.org Detailed computational and experimental kinetic studies would be necessary to fully elucidate the reaction dynamics for each specific transformation.

Exploration of Biological Activities and Underlying Mechanisms in Vitro and Mechanistic Focus

Antimicrobial Research Pathways

In Vitro Antibacterial Efficacy and Inhibition Mechanisms

There is no specific data available in the reviewed scientific literature regarding the in vitro antibacterial efficacy or the inhibition mechanisms of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine against any bacterial strains.

In Vitro Antifungal Efficacy

No studies detailing the in vitro antifungal efficacy of this compound against pathogenic fungi have been found in the public scientific domain.

Anticancer Research Pathways

In Vitro Antiproliferative Activity against Select Cancer Cell Lines

Publicly accessible research has not documented the in vitro antiproliferative activity of this compound against any specific cancer cell lines.

Elucidation of Anti-Microtubule Activity and Tubulin Polymerization Inhibition In Vitro

There is no available data from in vitro assays to suggest that this compound possesses anti-microtubule activity or the ability to inhibit tubulin polymerization.

Induction of Cell Cycle Arrest (e.g., G2/M-phase arrest) In Vitro

Mechanistic studies, including flow cytometry analyses to determine the effect of this compound on the cell cycle of cancer cells, are not available in the reviewed literature.

Mechanism of Reactive Oxygen Species (ROS) Generation and Autophagy-Dependent Apoptosis Induction In Vitro

While direct studies on this compound are limited, research on structurally related 1,2,3-triazole analogs provides insight into potential anticancer mechanisms. A notable example is the derivative 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, referred to as T-12. This compound has been shown to induce significant cell cycle arrest, mitochondrial membrane depolarization, apoptosis, and autophagy in breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com

The mechanism of T-12 involves the generation of reactive oxygen species (ROS), which plays a crucial role in initiating autophagy-dependent apoptosis. mdpi.com The use of an autophagy inhibitor, 3-methyladenine, was found to abolish the apoptosis, mitochondrial membrane depolarization, and ROS generation induced by T-12. mdpi.com This suggests that the autophagy induced by this triazole analog is a facilitator of cell death rather than a survival mechanism. mdpi.com Further investigation revealed that the induction of autophagy precedes apoptosis, as pan-caspase inhibition did not prevent the T-12-induced autophagy. mdpi.com Additionally, T-12 was observed to inhibit key cell survival signaling proteins, including Akt, mTOR, and Erk1/2. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For triazole derivatives, SAR studies have highlighted the importance of substituent patterns on the phenyl rings for their antiproliferative activities. nih.gov Modifications to the core triazole structure can significantly impact its biological activity, and quantitative structure-activity relationship (QSAR) models are often employed to understand these relationships and design more potent analogs. researchgate.netjmaterenvironsci.com

For 1,2,3-triazole derivatives, studies have shown that the nature and position of substituents on the phenyl rings attached to the triazole core are critical for their anticancer effects. researchgate.net For instance, in a series of 1,2,3-triazole-sulfonamide derivatives, the substitutions on the phenyl ring were found to be key determinants of their cytotoxic activity against various cancer cell lines. researchgate.net The development of 3D-QSAR models helps to identify the steric and electrostatic fields that contribute positively or negatively to the biological activity, guiding the rational design of new compounds with enhanced efficacy. jmaterenvironsci.com These computational approaches facilitate the in silico screening of novel, structurally modified triazole compounds to predict their cytotoxic potential before undertaking synthetic efforts. researchgate.net

Antiplasmodial Activity and Quantitative Structure-Activity Relationship (QSAR) Analysis

The 1,2,3-triazole scaffold is a promising structural moiety for the development of new antimalarial agents, particularly in the face of growing drug resistance. mdpi.comnih.gov Derivatives of 1,2,3-triazole have demonstrated potential in vitro and in vivo antiplasmodial activities. nih.gov It is hypothesized that due to their structural similarity to NADH, triazoles may bind to the active site of the Plasmodium lactate dehydrogenase (pLDH) enzyme, a key target in antimalarial chemotherapy. mdpi.com

Quantitative structure-activity relationship (QSAR) studies are instrumental in this field for elucidating the relationship between the chemical structure of triazole derivatives and their antimalarial activity. For a series of novel triazole-quinine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models help to predict the biological activity of new compounds and provide insights into the structural requirements for potent antiplasmodial effects. For example, a CoMSIA model for triazole-quinine conjugates indicated that steric interactions were more critical than electrostatic ones for their activity. Such models are valuable tools for the rational design of new triazole-based compounds to combat malaria.

Modulation of Estrogen-Related Receptor Gamma (ERRγ) Transcriptional Functions

A series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been identified as modulators of the transcriptional functions of Estrogen-Related Receptor Gamma (ERRγ). ERRγ is considered a potential molecular target for developing treatments for obesity-related disorders by stimulating the browning of adipose tissue. These triazole compounds have been shown to enhance the transcriptional functions of ERRγ, leading to an increase in both the mRNA and protein levels of its downstream targets.

Promotion of Adipocyte Browning and Mitochondrial Biogenesis In Vitro

One of the most promising compounds from the 1-benzyl-4-phenyl-1H-1,2,3-triazole series, 4-(1-(4-iso-propylbenzyl)-1H-1,2,3-triazol-4-yl)benzene-1,2-diol (a derivative of the core structure), has been shown to potently stimulate the browning of adipocytes and induce mitochondrial biogenesis in vitro. This process of converting white adipose tissue to brown or beige adipose tissue is a significant therapeutic strategy for obesity as it increases energy expenditure. The ability of this compound to promote these effects highlights the potential of this chemical class in addressing metabolic disorders.

Direct Ligand Binding Studies (e.g., Isothermal Calorimetry)

To confirm the direct interaction between the triazole derivatives and their molecular target, direct ligand binding studies have been conducted. Using isothermal titration calorimetry (ITC), it was demonstrated that the active compound, 4-(1-(4-iso-propylbenzyl)-1H-1,2,3-triazol-4-yl)benzene-1,2-diol, directly binds to the ligand-binding domain (LBD) of ERRγ. ITC is a powerful technique that measures the heat changes associated with molecular interactions, providing thermodynamic parameters of the binding event.

Thermal Stabilization of ERRγ Ligand Binding Domain (e.g., Circular Dichroism Spectroscopy)

Further evidence of the direct interaction between the 1-benzyl-4-phenyl-1H-1,2,3-triazole derivative and ERRγ was obtained through thermal stabilization assays. Circular dichroism (CD) spectroscopy was used to monitor the thermal unfolding of the ERRγ ligand-binding domain (LBD) in the presence and absence of the compound. The results showed that the compound increased the melting temperature (Tm) of the ERRγ-LBD, indicating that its binding stabilizes the protein structure. This thermal stabilization effect is a hallmark of direct ligand binding.

The available literature primarily documents the use of this compound as a chemical intermediate in the synthesis of other triazole derivatives. While the broader class of 1,2,3-triazoles has been investigated for various biological activities, specific data on the radical scavenging assays (DPPH, AAPH, ABTS•+), inhibition of lipid peroxidation, lipoxygenase (LOX) inhibition, or rational design and molecular docking for this compound is not present in the accessed scientific literature. To adhere to the strict instructions of focusing exclusively on the specified compound and outline, the article cannot be produced.

Applications in Materials Science and Industrial Chemistry Research

Investigation as a Corrosion Inhibitor for Metallic Materials

Research has been conducted on 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) as a corrosion inhibitor for metals, particularly for mild steel in acidic environments and for steel reinforcement in concrete. ampp.orgtdl.orgresearchgate.net This synthetic organic molecule is noted for containing active centers, such as nitrogen atoms and multiple bonds, which facilitate its adsorption onto metallic surfaces. ampp.org

Adsorption Mechanisms on Metal Surfaces (e.g., Chemisorption, Langmuir Isotherm)

Studies on BPT suggest that its effectiveness as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective layer. ampp.orgresearchgate.net The mechanism of this adsorption can involve chemisorption, where a coordinate bond is formed through the transfer or sharing of electrons from the inhibitor molecule to the metal surface. researchgate.net The adsorption behavior of BPT on mild steel in acidic solutions has been analyzed using the Langmuir adsorption isotherm. researchgate.net

Electrochemical Characterization of Inhibition Efficiency (e.g., Potentiodynamic Polarization, EIS)

The performance of BPT as a corrosion inhibitor has been evaluated using various electrochemical techniques. ampp.orgtdl.org Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization curves are standard methods used to assess its efficiency. ampp.orgtdl.org For instance, in studies involving steel rebar in synthetic pore solutions, EIS and X-ray diffraction data provided evidence of an adsorption mechanism controlling the corrosion rate. ampp.org These tests help in determining key parameters like polarization resistance (Rp) and charge transfer resistance, which indicate the level of protection afforded by the inhibitor.

Performance in Various Corrosive Environments (e.g., Acidic Medium, Synthetic Pore Solution)

BPT has been tested in different corrosive media. In acidic environments, such as 1 M HCl, it has shown the ability to reduce the corrosion kinetics of A36 mild steel. ampp.org It has also been evaluated as a green corrosion inhibitor for steel rebars in synthetic pore solutions (SPS) designed to mimic the alkaline environment of concrete, particularly in the presence of chloride ions (e.g., 2 M NaCl). ampp.orgtdl.org In such conditions, an optimal concentration of 3 mM BPT was found to yield a high inhibition efficiency of 85.2%. ampp.org

Potential for Surface Modification Applications

The synthesis of various triazole compounds has been highlighted for its relevance to industrial applications, including surface modification. researchgate.net Specifically, triazoles possessing hydrocarbon chains are suggested as potentially effective surface coating agents. researchgate.net

Development as Ligands for Metal Coordination Complexes and Catalysis

The broader class of 4-phenyl-1,2,3-triazole derivatives has been explored for its versatility as ligands in coordination and organometallic chemistry. nih.gov

Design of Triazole-Based Cyclometalating Ligands for Iridium(III) Complexes

Research in this area has focused on derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole. nih.govacs.org These triazole-based compounds have been successfully used as cyclometalating ligands for the synthesis of cationic Iridium(III) complexes. nih.govacs.org Such complexes are of interest for their photoactive properties, with emissions that can be finely tuned across the visible spectrum. nih.govacs.org The design allows for different chelation modes, demonstrating the adaptability of the phenyl-triazole scaffold in creating advanced luminescent materials. nih.govacs.org

While significant research exists for the BPT derivative, there is no specific data available in the searched scientific literature to fulfill the request for an article on 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine based on the provided outline. Adherence to scientific accuracy and the strict constraints of the request precludes the substitution of data from a different chemical compound.

Impact of Ligand Structure on Complex Properties and Reactivity

The specific arrangement of substituents on the this compound ligand profoundly influences the properties and reactivity of its metal complexes. The interplay of electronic and steric effects from the benzyl (B1604629), phenyl, and amino groups dictates the coordination environment, stability, and potential applications of the resulting organometallic compounds in materials science and industrial chemistry.

The structure of a 1,2,3-triazole ligand, particularly the nature and position of its substituents, is a critical determinant of the electronic and steric environment it presents to a metal center. These factors, in turn, govern the properties of the resulting coordination complex, including its stability, reactivity, and photophysical characteristics. In the case of this compound, the combination of the N1-benzyl group, the C4-phenyl group, and the C5-amino group creates a unique ligand framework with distinct electronic and steric profiles that directly impact its coordination chemistry.

The electronic nature of substituents on the 1,2,3-triazole ring can significantly alter the electron density distribution within the heterocycle and, by extension, its donor properties. Electron-donating groups (EDGs) increase the electron density on the triazole ring, enhancing its σ-donating ability and making it a stronger ligand. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can weaken the ligand's σ-donation but may enhance its π-accepting capabilities. The position of these substituents is also crucial, as their electronic effects can be transmitted differently throughout the ring system. nih.gov

The presence of an amino group (-NH2) at the C5 position of the triazole ring is of particular significance. The amino group is a strong electron-donating group through resonance, which substantially increases the electron density of the triazole ring. This enhanced electron density makes the nitrogen atoms of the triazole ring more basic and thus stronger Lewis bases, leading to the formation of more stable metal complexes. Furthermore, the amino group itself can act as a potential coordination site, allowing the ligand to act as a bidentate chelate, which can further enhance the stability of the resulting metal complexes through the chelate effect.

The substituents on the triazole ring also exert steric influence, which can affect the geometry of the resulting metal complexes and the accessibility of the metal center to other molecules. Bulky substituents can create steric hindrance around the coordination site, influencing the coordination number and geometry of the metal complex. This can be strategically used to control the reactivity of the metal center, for example, by preventing the coordination of additional ligands or by creating a specific pocket for substrate binding in catalytic applications.

The N1-benzyl and C4-phenyl groups in this compound introduce significant steric bulk. The benzyl group at the N1 position can influence the orientation of the ligand upon coordination and can interact with other ligands in the coordination sphere. The phenyl group at the C4 position can also create steric crowding and can engage in π-stacking interactions, which can influence the supramolecular assembly of the complexes in the solid state. The combination of these bulky groups can lead to the formation of complexes with specific geometries and can be used to tune the solubility and material properties of the resulting compounds.

The reactivity of the metal complexes is also directly tied to the ligand structure. The electronic properties of the ligand can modulate the redox potential of the metal center. Electron-donating groups on the ligand will make the metal center more electron-rich and thus easier to oxidize, while electron-withdrawing groups will make it more electron-poor and more difficult to oxidize. This allows for the fine-tuning of the electrochemical properties of the complexes for applications in areas such as redox catalysis and electronic materials. rsc.org

The steric environment created by the ligand can also control the reactivity of the complex by dictating which substrates can access the metal center. This is particularly important in catalysis, where the shape and size of the active site can determine the selectivity of a reaction. The bulky benzyl and phenyl groups of this compound can create a well-defined pocket around the metal center, potentially leading to shape-selective catalytic transformations.

Table 1: General Influence of Substituent Type on 1,2,3-Triazole Ligand Properties and Complex Characteristics

Substituent TypePosition on Triazole RingEffect on Ligand PropertiesImpact on Complex Properties and Reactivity
Electron-Donating Groups (e.g., -NH2, -OR) C4 or C5Increases electron density on the triazole ring, enhances σ-donor strength.Stronger metal-ligand bond, increased stability. Modulates redox potential of the metal center. Can alter photophysical properties.
Electron-Withdrawing Groups (e.g., -NO2, -CN) C4 or C5Decreases electron density on the triazole ring, may enhance π-acceptor character. nih.govWeaker σ-donation but potentially stronger π-backbonding. Can influence catalytic activity and electronic properties. nih.gov
Bulky Alkyl/Aryl Groups (e.g., -tBu, -Ph) N1, C4, or C5Creates steric hindrance around the coordination sites.Influences coordination geometry and number. Can create specific pockets for selective catalysis. Affects solubility and crystal packing. researchgate.net
Coordinating Groups (e.g., -pyridyl, -COOH) AnyIntroduces additional donor atoms, enabling chelation or bridging.Formation of more stable chelates or polynuclear structures/metal-organic frameworks (MOFs). tennessee.edu

Table 2: Predicted Impact of Substituents in this compound on Complex Properties

SubstituentPositionPredicted Electronic ImpactPredicted Steric ImpactPotential Influence on Complex Properties and Reactivity
-NH2 (amino) C5Strong electron-donating group, increases basicity of the triazole ring. Potential additional coordination site.Relatively small, but can influence local coordination geometry if it participates in binding.Enhances ligand's σ-donor capacity, leading to more stable complexes. Potential for bidentate N,N' chelation. Likely to influence photoluminescence. nih.gov
-C6H5 (phenyl) C4Weakly electron-withdrawing/donating depending on the system, participates in π-system of the ring.Significant steric bulk, can engage in π-stacking interactions.Influences the orientation of the ligand and can be used to tune solid-state packing. Can affect the electronic structure and photophysical properties through conjugation. researchgate.net
-CH2C6H5 (benzyl) N1Inductive electron-donating effect. Isolates the phenyl ring's π-system from the triazole ring.Significant steric bulk, flexible due to the methylene (B1212753) linker.Dictates the steric environment around the N1-N2 coordination site, potentially influencing reaction selectivity. Affects solubility and can participate in intermolecular interactions. researchgate.net

Future Research Directions and Academic Significance

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future synthetic research concerning 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine and its derivatives is anticipated to focus on the development of more efficient and environmentally benign methodologies. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prevalent method for creating the 1,2,3-triazole core, emerging research is exploring avenues to enhance its sustainability. This includes the use of ruthenium catalysts for click reactions in water, which offers a greener alternative to traditional solvents.

Moreover, the exploration of continuous flow reactors presents a promising frontier for the high-throughput synthesis of triazole libraries. This technology allows for rapid optimization of reaction conditions and can be integrated with automated purification systems, thereby accelerating the drug discovery process. Future studies will likely focus on adapting these flow chemistry techniques for the synthesis of aminated triazoles like the title compound, potentially leading to the discovery of novel derivatives with enhanced properties.

Deeper Mechanistic Investigations of Biological and Chemical Interactions

A crucial area for future investigation is the elucidation of the precise molecular mechanisms through which this compound and its analogues exert their biological effects. The 1,2,3-triazole ring is known to be a versatile pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition.

Future research will likely involve in-depth studies to understand how the unique arrangement of the benzyl (B1604629), phenyl, and amine substituents on the triazole core of the title compound influences its interaction with biological targets. Techniques such as X-ray crystallography of co-crystals with target proteins, along with biophysical methods like isothermal titration calorimetry and surface plasmon resonance, will be instrumental in dissecting these interactions at a molecular level. Such studies are essential for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. For instance, understanding how the conformational flexibility of the benzyl group affects binding to a target's active site can guide the design of next-generation derivatives. mdpi.com

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is a powerful tool that will undoubtedly play a central role in the future exploration of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the structural and electronic properties of the molecule. researchgate.netresearchgate.netbiointerfaceresearch.com Such studies can help in understanding the molecule's reactivity, stability, and potential interaction sites.

A study on a closely related compound, Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate, has demonstrated the utility of computational methods in analyzing intermolecular contacts and supramolecular assembly through Hirshfeld surface analysis. nih.gov This approach can be applied to the title compound to understand its crystal packing and potential polymorphic forms.

Furthermore, molecular docking simulations can be employed to predict the binding modes of this compound and its virtual derivatives with various biological targets. This in silico screening can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery pipeline. The use of advanced computational models will be instrumental in the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Integration with High-Throughput Screening and Automation in Chemical Research

The integration of automated synthesis with high-throughput screening (HTS) is set to revolutionize the discovery of new bioactive molecules. nih.gov Libraries of compounds based on the this compound scaffold can be rapidly synthesized and screened against a wide array of biological targets to identify novel hits. For example, a large-scale HTS of over 130,000 compounds identified 1,4,5-substituted 1,2,3-triazole analogs as potent antagonists of the human pregnane X receptor. nih.gov This highlights the power of HTS in uncovering new biological activities for this class of compounds.

Future research will likely see the development of dedicated chemical libraries centered around the this compound core. The use of "double-click" chemistry, which allows for the high-throughput synthesis of diverse triazole libraries from primary amines, is a particularly promising strategy. pnas.org Coupling these advanced synthetic methods with affinity selection-mass spectrometry (AS-MS) can enable the rapid and economical screening of large compound libraries to identify bioactive molecules. pnas.org

Synergistic Applications with Other Functional Molecules in Hybrid Systems

The concept of creating hybrid molecules, where two or more pharmacophores are linked together to create a single molecule with multiple biological activities, is a growing area in drug discovery. The 1,2,3-triazole ring is an excellent linker for this purpose due to its synthetic accessibility and chemical stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via multi-step protocols involving cycloaddition or condensation reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key step for triazole ring formation . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzyl azide to phenylacetylene derivatives) and using catalytic systems like CuI/Et₃N in DMF at 60°C for 12 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield (>75%) .

Q. How can structural characterization of this compound be validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., benzyl protons at δ 5.2–5.4 ppm; triazole C-5 amine at δ 155–160 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolve dihedral angles (e.g., 81.05° between triazole and benzyl rings) and hydrogen bonding (N–H···N interactions at 2.89 Å) to confirm molecular conformation .

Q. What are the standard protocols for assessing the compound’s purity in preclinical studies?

  • Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention times (~8.2 min) and peak symmetry (>95%) indicate purity . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1) .

Advanced Research Questions

Q. How can contradictory biological activity data across triazole derivatives be resolved?

  • Analysis : Compare substituent effects using structure-activity relationship (SAR) studies. For example, fluorination at the benzyl position (as in 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) increases lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs) and enhances antimicrobial activity (MIC = 4 µg/mL vs. 16 µg/mL) . Use dose-response assays (IC₅₀) and statistical models (ANOVA) to validate trends .

Q. What strategies mitigate tautomerism challenges during structural elucidation?

  • Approach : Combine dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) to observe tautomeric equilibria (e.g., 1H-1,2,3-triazole vs. 2H-1,2,3-triazole). X-ray crystallography at low temperatures (100 K) can "freeze" dominant tautomers, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine co-crystals .

Q. How can reaction byproducts be minimized in large-scale synthesis?

  • Optimization : Control reaction kinetics using flow chemistry (residence time = 30 min) and inert atmospheres (N₂) to suppress oxidation. For example, substituting LiAlH₄ with NaBH₄ in reduction steps reduces side-product formation (e.g., sulfoxide byproducts from 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine synthesis) .

Q. What safety protocols are critical for handling reactive intermediates in synthesis?

  • Guidelines : Use fume hoods for azide intermediates (risk of explosion) and quench excess reagents (e.g., NaNO₂/HCl for unreacted NaN₃). Waste containing heavy metals (e.g., Cu catalysts) must be stored separately and treated via chelation before disposal .

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